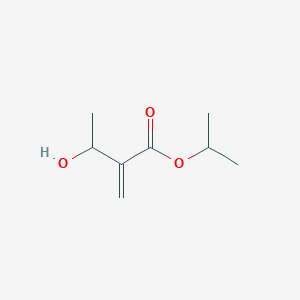![molecular formula C13H22ClNO2 B14378201 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride CAS No. 88698-30-0](/img/structure/B14378201.png)
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a tert-butylamino group, and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable precursor, such as 2,2-dimethylethylenimine, followed by further functionalization to introduce the methoxyethyl and phenol groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation or inhibition of certain enzymes and receptors, resulting in changes in cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: A bronchodilator with a similar structure, used to treat asthma.
Terbutaline: Another bronchodilator with a tert-butylamino group, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
88698-30-0 |
|---|---|
Formule moléculaire |
C13H22ClNO2 |
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
3-[2-(tert-butylamino)-1-methoxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)14-9-12(16-4)10-6-5-7-11(15)8-10;/h5-8,12,14-15H,9H2,1-4H3;1H |
Clé InChI |
HBCIMNIPUVMVOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=CC=C1)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)

![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)








![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
